3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS No.: 82450-44-0
Cat. No.: VC19297333
Molecular Formula: C21H12ClN3OS
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82450-44-0 |
|---|---|
| Molecular Formula | C21H12ClN3OS |
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | 3-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H12ClN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
| Standard InChI Key | UHKHRFFXNQUYEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the quinazolinone family, characterized by a bicyclic system comprising two fused six-membered rings: a benzene ring fused to a pyrimidin-4(3H)-one ring. The 2-position of the quinazolinone core is substituted with a phenyl group, while the 3-position is linked to a 6-chloro-1,3-benzothiazol-2-yl group. This arrangement introduces steric and electronic modifications that enhance binding affinity to biological targets. The chlorine atom at the 6-position of the benzothiazole ring contributes to lipophilicity, potentially improving membrane permeability and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₂ClN₃OS |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 82450-44-0 |
| IUPAC Name | 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-3,4-dihydroquinazolin-4-one |
Synthesis and Reaction Pathways
The synthesis of 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves a multi-step protocol starting with the preparation of the quinazolinone and benzothiazole precursors. A common route involves the condensation of 2-amino-6-chlorobenzothiazole with 2-phenylquinazolin-4(3H)-one under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amine group of the benzothiazole attacks the electrophilic carbon at the 3-position of the quinazolinone, followed by dehydration to form the final product.
Optimization studies highlight the role of catalysts and reaction conditions. For instance, the addition of triethylamine as a base accelerates the reaction by deprotonating intermediates, while elevated temperatures (80–100°C) improve yields by overcoming kinetic barriers . Post-synthetic purification via column chromatography or recrystallization from ethanol ensures high purity, as evidenced by spectral characterization (IR, NMR, MS) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Molecular docking simulations reveal strong binding to bacterial DNA gyrase (PDB: 3G75), an enzyme essential for DNA replication, with calculated binding energies comparable to established inhibitors like ciprofloxacin . The thiazole ring’s sulfur atom likely participates in hydrogen bonding with key residues in the gyrase active site, while the chloro group stabilizes hydrophobic interactions .
Anti-Inflammatory and Additional Activities
Limited data suggest modulatory effects on cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), pathways central to inflammation. These effects are hypothesized to arise from the compound’s ability to scavenge reactive oxygen species (ROS), a property conferred by the electron-deficient quinazolinone ring .
Applications and Future Directions
Current research prioritizes the compound’s development as a dual-action therapeutic agent capable of targeting both microbial infections and neoplastic growth. Its modular structure allows for further derivatization; for example, introducing sulfonamide groups could enhance antibacterial potency, while pegylation might improve solubility .
Critical Research Gaps
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) parameters remain uncharacterized.
-
In Vivo Efficacy: Animal models are needed to validate preclinical safety and activity.
-
Structure-Activity Relationships (SAR): Systematic modifications to the quinazolinone and benzothiazole moieties could elucidate optimal substituents for target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume